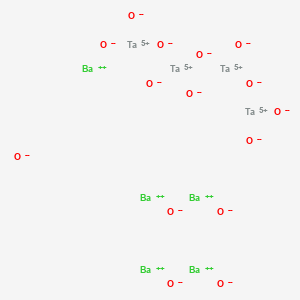
Silver hexafluorosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver hexafluorosilicate is an inorganic compound with the chemical formula Ag₂SiF₆ It is a salt derived from hexafluorosilicic acid and silver
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver hexafluorosilicate can be synthesized through the reaction of hexafluorosilicic acid with silver nitrate in an aqueous solution. The reaction typically proceeds as follows: [ \text{H}_2\text{SiF}_6 + 2\text{AgNO}_3 \rightarrow \text{Ag}_2\text{SiF}_6 + 2\text{HNO}_3 ] The reaction is carried out at room temperature, and the resulting this compound precipitates out of the solution.
Industrial Production Methods: Industrial production of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of reaction parameters to ensure high purity and yield of the product. The precipitated this compound is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silver hexafluorosilicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and silicon tetrafluoride.
Reduction: It can be reduced to elemental silver and silicon tetrafluoride.
Substitution: this compound can undergo substitution reactions with other halides to form different silver halides and hexafluorosilicate salts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O) and silicon tetrafluoride (SiF₄)
Reduction: Elemental silver (Ag) and silicon tetrafluoride (SiF₄)
Substitution: Silver halides (AgX) and hexafluorosilicate salts (M₂SiF₆, where M is a metal cation)
Scientific Research Applications
Silver hexafluorosilicate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and as a reagent in various chemical reactions.
Biology: this compound has potential antimicrobial properties and is being studied for its use in medical applications, such as wound dressings and coatings for medical devices.
Medicine: Research is ongoing to explore its potential in dental applications, particularly in preventing dental caries and treating dentinal hypersensitivity.
Industry: It is used in the production of high-purity silicon for electronic applications and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which silver hexafluorosilicate exerts its effects involves the release of silver ions (Ag⁺) and hexafluorosilicate ions (SiF₆²⁻). The silver ions interact with microbial cell membranes, leading to cell membrane disruption and inhibition of cellular functions. The hexafluorosilicate ions can also interact with biological molecules, contributing to the compound’s overall antimicrobial activity.
Comparison with Similar Compounds
- Ammonium hexafluorosilicate (NH₄)₂SiF₆
- Sodium hexafluorosilicate (Na₂SiF₆)
- Potassium hexafluorosilicate (K₂SiF₆)
Comparison: Silver hexafluorosilicate is unique due to the presence of silver ions, which impart antimicrobial properties not found in other hexafluorosilicate salts. While ammonium, sodium, and potassium hexafluorosilicates are primarily used in industrial applications, this compound’s potential in medical and antimicrobial applications sets it apart.
Properties
IUPAC Name |
disilver;hexafluorosilicon(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLRTJQEUGDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Ag+].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2F6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.812 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








